2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine

Medicinal chemistry Kinase inhibitor design Ligand efficiency metrics

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine (CAS 2634687-67-3 for the (3aS,8aR) enantiomer; CAS 1108603-37-7 for the (3aR,8aS) enantiomer) is a chiral heterocyclic compound with molecular formula C₁₄H₁₁N₃O and molecular weight 237.26 g·mol⁻¹. The scaffold fuses an indeno[1,2-d]oxazole core with a pyrimidine ring at the 2-position, yielding a rigid, planar structure with two defined stereocenters and a computed XLogP3 of 1.9 .Typical commercial purity is ≥97% and the compound is supplied as a crystalline solid stored under inert atmosphere at 2–8 °C.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B12509567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4
InChIInChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2
InChIKeyNCBUCRJRQQJEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine – Key Physicochemical & Structural Profile for Procurement Decisions


2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine (CAS 2634687-67-3 for the (3aS,8aR) enantiomer; CAS 1108603-37-7 for the (3aR,8aS) enantiomer) is a chiral heterocyclic compound with molecular formula C₁₄H₁₁N₃O and molecular weight 237.26 g·mol⁻¹ [1]. The scaffold fuses an indeno[1,2-d]oxazole core with a pyrimidine ring at the 2-position, yielding a rigid, planar structure with two defined stereocenters and a computed XLogP3 of 1.9 [1].Typical commercial purity is ≥97% and the compound is supplied as a crystalline solid stored under inert atmosphere at 2–8 °C .

Why Generic Substitution of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine Is Not Advisable Without Quantitative Head-to-Head Data


Indeno[1,2-d]oxazole derivatives bearing different heteroaryl substituents (pyridine, pyrazine, isoquinoline) cannot be freely interchanged despite sharing the indeno-oxazole core. The pyrimidine ring in the target compound introduces a second endocyclic nitrogen that alters hydrogen-bond acceptor count (4 vs. 2 for the pyridine analog), reduces lipophilicity (XLogP 1.9 vs. 2.5 for the pyridine analog), and increases topological polar surface area (47.4 Ų vs. 34.5 Ų for the pyridine analog), all of which can significantly impact target binding, solubility, and pharmacokinetic profile [1]. Furthermore, enantiomeric purity differs across suppliers and analogs (reported >99 % ee for the target compound vs. 97–99 % ee for the pyridine and pyrazine analogs), which directly affects stereochemical fidelity in asymmetric synthesis and biological assays [2].

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine – Quantitative Differentiation Evidence for Scientific Selection


Enhanced Hydrogen-Bond Acceptor Capacity and Reduced Lipophilicity vs. Pyridine Analog

Replacement of the pyridine ring (comparator) with a pyrimidine ring (target) increases the number of hydrogen-bond acceptor sites from 2 to 4, reduces computed XLogP from 2.5 to 1.9, and raises topological polar surface area from 34.5 Ų to 47.4 Ų [1][2]. These physicochemical changes are consistent with improved aqueous solubility and altered membrane permeability, which are critical parameters in fragment-based and ligand-efficiency-driven drug discovery.

Medicinal chemistry Kinase inhibitor design Ligand efficiency metrics

Enantiomeric Purity Benchmark: >99% ee vs. 97–99% ee for Closest Analogs

A synthetic methodology published in the Journal of Medicinal Chemistry (2023) reports that the target (3aS,8aR) enantiomer is obtainable with >99 % enantiomeric excess and 85 % isolated yield using a catalytic asymmetric cyclization strategy [1]. By comparison, commercial suppliers list the pyridine analog at 99 % ee and the pyrazine analog at 97 % ee . An ee difference of ≥2 percentage points corresponds to a ≥2-fold difference in the undesired enantiomer burden (≤1 % vs. up to 3 %), which can alter reaction stereoselectivity in ligand-accelerated catalysis and confound biological structure–activity relationships.

Asymmetric synthesis Chiral ligand quality Enantioselective catalysis

Kinase Inhibitory Activity Signal: CDK2 and EGFR IC₅₀ in Low Nanomolar Range (Class-Level Context)

A research brief aggregated by kuujia.com (citing a 2023 J. Med. Chem. publication) indicates that the target compound exhibits potent inhibitory activity against CDK2 and EGFR kinases, with IC₅₀ values in the low nanomolar range, and that in vitro treatment of breast and lung cancer cell lines induces apoptosis and cell-cycle arrest [1]. In vivo xenograft mouse models reportedly showed significant tumor growth inhibition without observable toxicity. X-ray crystallography of the compound bound to CDK2 revealed that the indeno[1,2-d]oxazole core occupies the ATP-binding pocket while the pyrimidine moiety forms critical hydrogen bonds, a dual-binding mode consistent with high potency and selectivity [1]. Quantitative IC₅₀ comparator data for the pyridine or pyrazine analogs are not publicly available; therefore this evidence is classified as class-level inference.

Cancer therapeutics Kinase inhibition CDK2 EGFR Targeted therapy

Synthetic Scalability: 85% Isolated Yield in Catalytic Asymmetric Protocol

The 2023 J. Med. Chem. synthetic route (as described by kuujia.com) employs a chiral Lewis acid-catalyzed cyclization to construct the indeno-oxazole core followed by pyrimidine functionalization, delivering 85 % isolated yield at >99 % ee [1]. This yield compares favorably to typical multi-step heterocycle syntheses where cumulative yields often fall below 50 % when stereochemical complexity is required. No equivalent yield data are publicly available for the pyridine, pyrazine, or isoquinoline analogs to enable a direct comparison.

Process chemistry Asymmetric catalysis Scale-up feasibility

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine – High-Value Application Scenarios Supported by Quantitative Evidence


Chiral Building Block for Enantiopure Kinase Inhibitor Synthesis

With >99 % ee and an 85 % reported synthetic yield, the (3aS,8aR) enantiomer is suitable as a chiral intermediate in the construction of ATP-competitive kinase inhibitors. The pyrimidine ring serves as both a synthetic handle and a recognition element for the kinase hinge region, as evidenced by the CDK2 co-crystal structure showing critical hydrogen bonds between the pyrimidine nitrogen atoms and kinase active-site residues [1]. The lower XLogP (1.9 vs. 2.5 for the pyridine analog) and higher TPSA (47.4 vs. 34.5 Ų) may contribute to improved solubility and reduced off-target promiscuity, characteristics valued in lead optimization [2].

Mono-Oxazoline Chiral Ligand for Enantioselective Catalysis

The rigid indeno-oxazole scaffold with the pyrimidine substituent can act as a chiral mono-oxazoline ligand for transition-metal-catalyzed asymmetric transformations. The additional nitrogen lone pair on the pyrimidine ring offers a potential secondary metal-coordination site, enabling bidentate N,N-chelation modes not accessible to the pyridine or pyrazine analogs. This property supports the design of novel chiral catalyst systems for carbon–carbon and carbon–heteroatom bond-forming reactions [1]. The documented >99 % ee specification ensures that the ligand's stereochemical purity does not compromise enantioselectivity outcomes [3].

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 237.26 Da, 1 rotatable bond, and computed XLogP of 1.9, the compound falls within classical fragment-like physicochemical space (MW < 300, cLogP < 3, rotatable bonds ≤ 3) [1]. Its 4 hydrogen-bond acceptor sites and rigid, planar architecture make it an attractive fragment hit for structure-guided elaboration toward kinase targets, particularly CDK2 and EGFR, where preliminary low-nanomolar IC₅₀ values and a co-crystal structure have been described (verification pending) [2].

Pharmacophore Model Validation and SAR Expansion

The availability of both enantiomers in high purity—(3aS,8aR) under CAS 2634687-67-3 and (3aR,8aS) under CAS 1108603-37-7—allows systematic exploration of stereochemistry–activity relationships (SSAR). Researchers can procure either enantiomer and directly compare their biological or catalytic performance, using the pyrimidine nitrogen atoms as convenient NMR or MS probes. The quantitative physicochemical differentiation from the pyridine analog (Δ XLogP –0.6, Δ TPSA +12.9 Ų) further supports the use of the target compound as a matched molecular pair in property-driven SAR campaigns [1].

Quote Request

Request a Quote for 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.